molecular formula C26H28N2O2S B4592428 4-[hydroxy(diphenyl)methyl]-N-(3-methoxyphenyl)-1-piperidinecarbothioamide

4-[hydroxy(diphenyl)methyl]-N-(3-methoxyphenyl)-1-piperidinecarbothioamide

Cat. No.: B4592428
M. Wt: 432.6 g/mol
InChI Key: BIKYNDCDUMNFSQ-UHFFFAOYSA-N
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Description

4-[hydroxy(diphenyl)methyl]-N-(3-methoxyphenyl)-1-piperidinecarbothioamide is a useful research compound. Its molecular formula is C26H28N2O2S and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.18714931 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Neuropeptide Y Y2 Receptor Antagonists A significant application of 4-[hydroxy(diphenyl)methyl]-N-(3-methoxyphenyl)-1-piperidinecarbothioamide is its role as a highly potent and selective small molecule antagonist for the neuropeptide Y Y2 receptor. The systematic structure-activity relationship exploration of a hit molecule identified from high-throughput screening led to the discovery of highly potent NPY Y2 antagonists. These compounds, namely CYM 9484 and CYM 9552, showcased IC50 values of 19 nM and 12 nM, respectively, highlighting their potential in therapeutic applications targeting the neuropeptide Y system (Mittapalli et al., 2012).

Gastric Antisecretory Agents Another application of derivatives structurally related to this compound includes their evaluation as gastric antisecretory agents. Through structural modifications, researchers were able to develop compounds that exhibited potent oral gastric antisecretory activity in rat models. These compounds contain elements common to known anticholinergics but were designed to minimize or eliminate anticholinergic activity, aiming for a more targeted treatment of peptic ulcer disease. One such compound, identified as fenoctimine, showed promising results and underwent clinical trials as a novel gastric antisecretory drug (Scott et al., 1983).

Dopamine Transporter Modulators Research has also explored the potential of related compounds as modulators of the dopamine transporter (DAT), which is crucial for the regulation of dopamine levels in the brain. Such compounds could have implications in the development of treatments for disorders characterized by dopamine dysregulation, such as Parkinson's disease and certain forms of addiction. The detailed structure-activity relationship studies aim to enhance our understanding of how subtle changes in chemical structure can affect the interaction with the dopamine transporter, potentially leading to the development of new pharmacotherapies (Dutta et al., 1998).

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]-N-(3-methoxyphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-30-24-14-8-13-23(19-24)27-25(31)28-17-15-22(16-18-28)26(29,20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,22,29H,15-18H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKYNDCDUMNFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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